molecular formula C9H9Cl2NO2S B2799201 2,5-dichloro-N-prop-2-enylbenzenesulfonamide CAS No. 528876-08-6

2,5-dichloro-N-prop-2-enylbenzenesulfonamide

Cat. No.: B2799201
CAS No.: 528876-08-6
M. Wt: 266.14
InChI Key: FDPQEHHWZMLSEJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-prop-2-enylbenzenesulfonamide is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms, a prop-2-enyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-prop-2-enylbenzenesulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acids (nitric and sulfuric acids) at temperatures ranging from 35 to 65°C. This process yields 2,5-dichloronitrobenzene, which is then subjected to further reactions to introduce the prop-2-enyl group and the sulfonamide functionality .

Industrial Production Methods

In industrial settings, the production of this compound often employs phase transfer catalysts to enhance the efficiency of the nitration process. This method improves the mass transfer rate between phases, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-prop-2-enylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

2,5-Dichloro-N-prop-2-enylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-prop-2-enylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-prop-2-enylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibition .

Properties

IUPAC Name

2,5-dichloro-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPQEHHWZMLSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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